4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-
Description
Chemical Structure and Properties
4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- (Genistein; C₁₅H₁₀O₅) is an isoflavone derivative characterized by a benzopyran-4-one core substituted with hydroxyl groups at positions 5, 7, and 4' (the para position of the phenyl ring) (Fig. 1). Its molecular weight is 270.24 g/mol, and it forms a white crystalline solid . Genistein is a phytoestrogen, structurally analogous to 17β-estradiol, enabling weak binding to estrogen receptors (ER-β > ER-α) .
Sources and Biological Activities Genistein is abundant in soybeans and leguminous plants . It exhibits diverse pharmacological properties, including:
- Tyrosine kinase inhibition: Suppresses cancer cell proliferation by blocking EGFR and other kinase pathways .
- Antioxidant and anti-inflammatory effects: Scavenges free radicals and modulates NF-κB signaling .
- Estrogenic activity: Mitigates menopausal symptoms and osteoporosis via ER-β interaction .
- Anticancer activity: Induces apoptosis in breast and prostate cancers through caspase activation and Bcl-2 downregulation .
Properties
CAS No. |
101467-70-3 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]chromen-4-one |
InChI |
InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-8,17-19H,5H2 |
InChI Key |
STWLHRJLBIXUSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=COC3=CC(=CC(=C3C2=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Formation of Chalcone Precursor
The synthesis begins with a Claisen-Schmidt condensation between 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde under basic conditions (e.g., potassium hydroxide in ethanol). This reaction forms a chalcone intermediate with the (4-hydroxyphenyl)methyl group at position 3. Protection of phenolic hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride is critical to prevent undesired side reactions.
Representative Conditions
Cyclization to Benzopyranone Core
The chalcone intermediate undergoes acid-catalyzed cyclization to form the benzopyranone ring. Methanesulfonyl chloride (MsCl) and boron trifluoride diethyl etherate (BF₃·Et₂O) in dimethylformamide (DMF) at 50–60°C facilitate this step, achieving ring closure within 2 hours. Subsequent deprotection of TBS groups using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) restores the 5,7-dihydroxy substituents.
Optimization Insight
-
BF₃·Et₂O enhances electrophilic aromatic substitution, directing cyclization to position 3.
-
Elevated temperatures (>60°C) reduce side products but require strict moisture control.
Friedel-Crafts Alkylation and Ring Closure
Introducing the (4-Hydroxyphenyl)methyl Group
An alternative route employs Friedel-Crafts alkylation on a preformed chromone scaffold. 5,7-Dimethoxy-4H-1-benzopyran-4-one reacts with 4-hydroxybenzyl bromide in the presence of AlCl₃ in dichloromethane (DCM) at 0°C. This method selectively functionalizes position 3 but requires rigorous exclusion of moisture to prevent hydrolysis.
Reaction Parameters
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | AlCl₃ (2.5 equiv) | 68% alkylation yield |
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
| Temperature | 0°C → RT, 12 h | Controlled reactivity |
Demethylation of Methoxy Groups
Post-alkylation, the methoxy groups at positions 5 and 7 are demethylated using boron tribromide (BBr₃) in DCM at -78°C. This step restores the dihydroxy functionality while preserving the (4-hydroxyphenyl)methyl group.
Critical Considerations
-
Slow warming to RT prevents over-dealkylation.
-
Quenching with methanol followed by aqueous workup isolates the product.
Silyl-Protected Cyclization Strategy
Synthesis of Propane-1,3-Dione Intermediate
A third approach involves acylation of 2-(TBS-oxy)-4-methoxyacetophenone with 4-hydroxybenzoyl chloride using lithium diisopropylamide (LDA) at -78°C. This forms a propane-1,3-dione derivative, which tautomerizes and cyclizes under acidic conditions (glacial acetic acid, H₂SO₄) to yield the target compound.
Stepwise Workflow
Advantages and Limitations
Comparative Analysis of Methods
| Method | Key Steps | Yield | Scalability |
|---|---|---|---|
| Chalcone Cyclization | Condensation → Cyclization → Deprot | 55% | High |
| Friedel-Crafts | Alkylation → Demethylation | 50% | Moderate |
| Silyl-Protected | Acylation → Cyclization | 40% | Low |
Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate purification. Ethanol and acetic acid offer cost-effective alternatives for large-scale synthesis.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers, esters, and other substituted products.
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity
- Anti-inflammatory Effects
-
Anticancer Properties
- The compound has been investigated for its anticancer potential. Experimental studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that this effect may be mediated through the modulation of cell cycle regulators and apoptotic pathways .
Case Study: Antioxidant Activity
A study conducted on the antioxidant capacity of 4H-1-Benzopyran-4-one revealed that it significantly reduced lipid peroxidation in cellular models. The compound was tested at varying concentrations, demonstrating a dose-dependent response in its ability to protect against oxidative damage .
Case Study: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound led to a marked decrease in nitric oxide production and inflammatory cytokine release. These findings suggest its potential as a therapeutic agent in managing inflammatory diseases .
Applications in Natural Product Chemistry
This compound is found in several plant species, including Dracaena draco and Herissantia tiubae. Its presence in these plants highlights its potential use as a natural product for developing herbal medicines or dietary supplements aimed at enhancing health through its bioactive properties .
Summary Table of Applications
Mechanism of Action
The biological effects of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Genistein vs. Hispidulin (6-Methoxy Derivative)
Key Differences : Hispidulin’s 6-methoxy group increases lipophilicity, enhancing blood-brain barrier penetration for neurological applications. However, this substitution reduces estrogenic activity compared to Genistein .
Hydrogenated Derivatives
Genistein vs. Dihydrogenistein
Key Differences : Hydrogenation at the 2,3-position abolishes tyrosine kinase inhibition but improves cardiovascular benefits, as seen in studies linking dihydrogenistein to reduced coronary artery calcification in Japanese populations .
Glycosylated Derivatives
Genistein vs. Genistin (7-β-D-Glucopyranoside)
Key Differences : Glycosylation at position 7 (Genistin) enhances solubility but reduces bioavailability unless metabolized to Genistein by intestinal β-glucosidases .
Hybrid Derivatives with Piperidine/Isoxazole Groups
Genistein vs. 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one (Compound 1g)
Key Differences : The addition of a piperazinylmethyl group at position 8 significantly enhances antiproliferative potency, likely due to improved cellular uptake and kinase targeting .
Biological Activity
4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- is a compound belonging to the flavonoid family, known for its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antioxidant, and anti-inflammatory effects, supported by data tables and relevant research findings.
- Molecular Formula: C₁₆H₁₂O₆
- Molecular Weight: 300.2629 g/mol
- CAS Registry Number: 1447-88-7
- IUPAC Name: 5,7-Dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-chromen-4-one
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. Various studies have evaluated its effects on different cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| MCF-7 (Breast) | 1.26 | |
| A549 (Lung) | 0.53 | |
| HepG2 (Liver) | 0.02 | |
| HeLa (Cervical) | 0.051 |
The compound's mechanism of action involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. A study highlighted that flavonoids, including this compound, can effectively reduce tumor growth by modulating various signaling pathways involved in cancer progression.
Antioxidant Activity
The antioxidant capacity of this compound has been demonstrated through various assays. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage.
Table 2: Antioxidant Activity Assays
These antioxidant properties suggest potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In addition to its anticancer and antioxidant activities, this compound has shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines and enzymes.
Table 3: Anti-inflammatory Activity
Case Studies and Research Findings
A comprehensive study examined the effects of various fractions of plant extracts containing this compound on cancer cell lines. The results indicated that the chloroform and n-butanol fractions exhibited the highest cytotoxicity against MCF-7 cells with an IC₅₀ value of approximately 1.26 µg/mL, showcasing its potential as a therapeutic agent in cancer treatment .
Another research highlighted the role of flavonoids in modulating signaling pathways associated with inflammation and cancer progression. The ability of this compound to inhibit key enzymes involved in inflammatory responses further supports its therapeutic potential .
Q & A
Q. What safety precautions are critical when handling this compound in laboratory settings?
Based on GHS classifications, the compound is associated with acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) . Researchers must:
Q. How should this compound be stored to maintain stability?
While specific decomposition data are unavailable, stability under recommended conditions is noted . Best practices include:
Q. What are the challenges in characterizing its physicochemical properties?
Key parameters like melting point, log Pow, and water solubility are undocumented . Methodological approaches include:
- Differential Scanning Calorimetry (DSC) for estimating thermal stability.
- Shake-flask method with octanol/water partitioning to determine log Pow.
- UV-Vis spectroscopy to assess solubility in aqueous buffers at varying pH .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between structurally similar compounds?
For example, while genistein (a structural analog) shows estrogenic activity, this compound lacks toxicological data . Strategies include:
Q. What advanced analytical techniques are recommended for purity assessment?
Given the lack of commercial standards, employ:
Q. How can synthesis routes be optimized given limited data on reaction hazards?
Q. What strategies mitigate ecological risks during disposal?
No ecotoxicology data are available . Precautionary measures include:
- Photocatalytic degradation using TiO₂ nanoparticles to break down aromatic rings.
- Partnering with waste facilities for LC-MS -guided analysis of degradation byproducts .
Methodological Tables
Table 1: Key Analytical Methods for Characterization
| Parameter | Method | Instrumentation | Reference |
|---|---|---|---|
| Purity | Reverse-phase HPLC | C18 column, UV detector | |
| Log Pow | Shake-flask partitioning | Octanol/water system | |
| Thermal Stability | DSC | Nitrogen atmosphere |
Table 2: Comparative Toxicity Screening Approaches
| Endpoint | Model System | Assay Type | Reference |
|---|---|---|---|
| Mutagenicity | Salmonella typhimurium | Ames test | |
| Cytotoxicity | HepG2 cells | MTT assay | |
| Estrogenic Activity | MCF-7 cells | ERα luciferase reporter |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
